Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate
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Overview
Description
Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate: is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.336 g/mol. This compound features a tert-butyl ester group, a hydroxyphenyl group, and a propanoylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate typically involves the reaction of tert-butyl bromoacetate with 3-(4-hydroxyphenyl)propanoic acid in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester hydrolysis and amide formation .
Industry: In the industrial sector, this compound can be used as a stabilizer in polymer production, enhancing the thermal and oxidative stability of the final product .
Mechanism of Action
The mechanism of action of Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate involves its interaction with enzymes that catalyze ester hydrolysis and amide bond formation. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
2,2-bis(4-hydroxy-3-tert-butylphenyl)propane: A bisphenol derivative used in the production of polycarbonate plastics.
Uniqueness: Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate is unique due to its combination of ester and amide functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyphenyl group also provides additional reactivity and binding capabilities compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)10-16-13(18)9-6-11-4-7-12(17)8-5-11/h4-5,7-8,17H,6,9-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRXUXVFCJEZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CCC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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